2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol
Descripción
Propiedades
Número CAS |
104186-22-3 |
|---|---|
Fórmula molecular |
C15H15N5O |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[(5-pyridin-3-yltetrazol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H15N5O/c1-10-6-12(7-11(2)14(10)21)9-20-18-15(17-19-20)13-4-3-5-16-8-13/h3-8,21H,9H2,1-2H3 |
Clave InChI |
CDJGKUZBSAYMME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Métodos De Preparación
Chan–Evans–Lam Coupling
A copper-catalyzed coupling between 5-phenyl-1H-tetrazole and pyridin-3-ylboronic acid in DMSO under oxygen produces 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in 87% yield.
Procedure
[3+2] Cycloaddition with Cobalt Catalysis
Cobalt(II) complexes catalyze the cycloaddition of sodium azide to 3-cyanopyridine, forming 5-(3-pyridinyl)-1H-tetrazole in 78–98% yield.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Co(II) complex (1 mol%) |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 78–98% |
Coupling of Tetrazole-Pyridine to Phenol Core
Mitsunobu Alkylation
The hydroxyl group of 2,6-dimethylphenol is alkylated with a bromomethyl-tetrazole-pyridine derivative using triphenylphosphine and diethyl azodicarboxylate (DEAD).
Example Protocol
Phase-Transfer Catalyzed Coupling
Using tetrabutylammonium bromide (0.5–2 mol%), 2,6-dimethylphenol reacts with 5-(3-pyridinyl)-2H-tetrazole in a water-DMF solvent system at 80°C for 6 hours, achieving 65–76% yield.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Tetrabutylammonium Br |
| Solvent | H<sub>2</sub>O-DMF (1:1) |
| Temperature | 80°C |
| Yield | 65–76% |
One-Pot Sequential Synthesis
A streamlined approach combines tetrazole formation and phenol coupling in a single pot:
-
Synthesize 5-(3-pyridinyl)-1H-tetrazole via [3+2] cycloaddition.
-
Without isolation, react with 2,6-dimethyl-4-(bromomethyl)phenol in DMF at 90°C for 6 hours.
Yield : 63–77% after purification.
Comparative Analysis of Methods
Structural Confirmation
X-ray diffraction and NMR validate the final product:
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo fenólico puede sufrir oxidación para formar quinonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: La sustitución aromática electrofílica se puede facilitar mediante reactivos como bromo o agentes clorantes en condiciones ácidas.
Productos Mayores
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otras formas reducidas.
Sustitución: Fenoles halogenados y otros compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent. Its structural components suggest activity against various pathogens, including bacteria such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies have indicated that derivatives of this compound exhibit significant inhibitory effects on these bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
Anticancer Activity
Research has indicated that 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol may possess anticancer properties. Various derivatives have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the compound could enhance its efficacy against specific tumors. Molecular docking studies have been employed to assess the binding interactions of this compound with key enzymes involved in cancer progression .
Drug Development
The compound's unique combination of functional groups allows for the exploration of novel therapeutic agents targeting specific receptors or enzymes. Interaction studies have focused on its binding affinity and efficacy against various biological targets, which are crucial for determining its therapeutic viability .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol:
Mecanismo De Acción
El mecanismo de acción de 2,6-Dimetil-4-((5-(3-piridinil)-2H-tetrazol-2-il)metil)fenol implica su interacción con objetivos moleculares específicos. El grupo fenólico puede formar enlaces de hidrógeno con sitios activos de enzimas, mientras que la porción tetrazol-piridina puede participar en interacciones de apilamiento π-π con residuos aromáticos en proteínas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol:
Key Comparative Analysis
Hydrogen-Bonding and Supramolecular Interactions The target compound’s phenol and tetrazole groups enable strong hydrogen-bonding interactions, similar to methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which forms intramolecular O–H⋯N bonds and C–H⋯O dimeric pairs . However, the pyridinyl group in the target compound may enhance coordination with metal ions, a feature absent in dimethoxy-substituted analogues . In contrast, the losartan-related tetrazole () prioritizes bulky substituents for receptor binding over hydrogen-bonding motifs, highlighting divergent design strategies for biological vs. material applications .
Physicochemical Properties Solubility: The 3-pyridinyl group in the target compound likely improves aqueous solubility compared to dimethoxy-substituted analogues (e.g., C₁₈H₂₀N₄O₃), where methoxy groups increase hydrophobicity . Thermal Stability: Tetrazole derivatives generally exhibit high thermal stability due to aromatic and heterocyclic rigidity. The methyl groups on the phenol core (target compound) may further enhance stability compared to unsubstituted analogues.
Synthetic Challenges The target compound’s synthesis may face regioselectivity issues during tetrazole formation, as seen in , where three isomers were produced. Purification and isomer separation (e.g., via TLC or HPLC) are critical . Losartan’s synthesis involves multi-step coupling reactions, reflecting the complexity of pharmaceutical tetrazoles compared to simpler phenolic derivatives .
Actividad Biológica
2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, also known by its CAS number 104186-22-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol is C15H15N5O, with a molecular weight of approximately 281.31 g/mol. The compound features a phenolic structure substituted with a pyridinyl-tetrazole moiety, which is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 104186-22-3 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of specific enzymes or disruption of bacterial cell walls.
Antioxidant Properties
Research has highlighted the antioxidant potential of related compounds. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The presence of the tetrazole ring in the structure may enhance these properties through electron donation capabilities.
Inhibition of Enzymatic Activity
In silico studies suggest that this compound might inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and certain pathogens like Plasmodium falciparum. This inhibition could lead to potential applications in treating diseases such as malaria.
Study on Antimicrobial Effects
A study conducted on various derivatives of tetrazole compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance antibacterial activity, suggesting that 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol might possess similar or superior activities compared to established antibiotics.
Research on Antioxidant Activity
Another investigation focused on the antioxidant capacity of phenolic compounds showed that those with additional heterocyclic structures exhibited improved radical scavenging abilities. This suggests that the incorporation of the pyridinyl-tetrazole moiety could enhance the antioxidant profile of this compound.
The biological activities exhibited by 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Its hydrophobic properties may allow it to integrate into bacterial membranes, leading to cell lysis.
- Radical Scavenging : The phenolic structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, and how can reaction conditions be standardized?
- Methodology : Reflux in ethanol (2–4 hours) with equimolar ratios of precursors, followed by recrystallization using DMF–EtOH (1:1) mixtures to enhance purity . For analogs, solvent selection (e.g., DMF vs. THF) significantly impacts yield and crystallinity; optimize via polarity and solubility trials .
- Validation : Confirm purity via melting point analysis, IR (C=N and N–H stretches for tetrazole), and NMR (integration ratios for methyl and pyridinyl protons) .
Q. How should researchers design spectroscopic protocols to validate the structural integrity of this compound?
- Approach : Use -NMR to resolve aromatic protons (pyridinyl and phenolic rings) and methylene bridges. -NMR confirms tetrazole ring connectivity. IR spectroscopy identifies key functional groups (e.g., O–H at ~3200 cm, tetrazole C–N at ~1600 cm) .
- Data Cross-Validation : Compare experimental elemental analysis (C, H, N) with theoretical values to detect impurities .
Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Design : Conduct accelerated stability studies using buffer solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Apply Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases). Focus on tetrazole and pyridinyl interactions with active sites. Validate predictions via in vitro assays (e.g., IC) .
- Case Study : Analogs with similar scaffolds showed hydrogen bonding between tetrazole N–H and catalytic residues, enhancing inhibitory activity .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Analysis : Compare results from cell-based vs. cell-free assays. For example, discrepancies in antioxidant activity may arise from membrane permeability limitations. Use ROS scavenging assays (e.g., DPPH) and cellular models (e.g., HepG2) to contextualize mechanisms .
Q. How can environmental fate studies be structured to evaluate the compound’s persistence and ecotoxicity?
- Design : Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and soil adsorption (Test 106). Use LC-MS/MS to quantify degradation products. Assess acute toxicity in Daphnia magna or algae .
Q. What advanced chromatographic techniques improve separation and quantification of this compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
